CAL-130
Overview
Description
CAL-130 is a chemical compound known for its inhibitory effects on phosphoinositide 3-kinase delta and phosphoinositide 3-kinase gamma. These enzymes play crucial roles in various cellular processes, including cell growth, proliferation, and survival. This compound has been widely studied for its potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory diseases .
Preparation Methods
The synthesis of CAL-130 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CAL-130 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CAL-130 has numerous scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase delta and phosphoinositide 3-kinase gamma.
Biology: Employed in cellular and molecular biology research to investigate signaling pathways involving phosphoinositide 3-kinase.
Medicine: Explored for its potential therapeutic effects in treating cancers, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting phosphoinositide 3-kinase pathways .
Mechanism of Action
CAL-130 exerts its effects by selectively inhibiting the catalytic activity of phosphoinositide 3-kinase delta and phosphoinositide 3-kinase gamma. This inhibition disrupts the signaling pathways that these enzymes regulate, leading to reduced cell proliferation and survival.
Comparison with Similar Compounds
CAL-130 is unique in its dual inhibition of phosphoinositide 3-kinase delta and phosphoinositide 3-kinase gamma, which distinguishes it from other inhibitors that may target only one isoform. Similar compounds include:
PI-103: A potent inhibitor of multiple phosphoinositide 3-kinase isoforms, including alpha, beta, delta, and gamma.
GDC-0941: A pan-inhibitor of class I phosphoinositide 3-kinase catalytic subunits.
Taselisib: An orally bioavailable inhibitor of the class I phosphoinositide 3-kinase alpha isoform
These compounds share some similarities with this compound but differ in their selectivity and potency towards specific phosphoinositide 3-kinase isoforms.
Properties
IUPAC Name |
2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYVJBBSBPUKBT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118635 | |
Record name | 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101118635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-74-3 | |
Record name | 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101118635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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